molecular formula C9H15NO2 B125521 (S)-Tert-butyl but-3-YN-2-ylcarbamate CAS No. 118080-79-8

(S)-Tert-butyl but-3-YN-2-ylcarbamate

Cat. No.: B125521
CAS No.: 118080-79-8
M. Wt: 169.22 g/mol
InChI Key: AMWSEGBTTPQUKW-ZETCQYMHSA-N
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Description

“(S)-Tert-butyl but-3-YN-2-ylcarbamate” is a chemical compound. Its exact properties and applications could not be found in the available resources .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for “this compound” is not available in the searched resources .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not available in the searched resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, solubility, etc. Unfortunately, the specific physical and chemical properties for “this compound” are not available in the searched resources .

Scientific Research Applications

Synthesis and Process Development

A study by Li et al. (2012) detailed a practical and scalable synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in manufacturing a lymphocyte function-associated antigen 1 inhibitor. The process involves a modified Kulinkovich–Szymoniak cyclopropanation followed by amide formation, achieving the target product with high purity and yield (Li et al., 2012).

Characterization Techniques

Aouine et al. (2016) focused on the structural characterization of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate using 2D heteronuclear NMR experiments. This work provides insights into the molecular structure and is important for understanding the chemical properties of related carbamate compounds (Aouine et al., 2016).

Hydrogen Bond Studies

Research by Baillargeon et al. (2014) investigated the hydrogen bonds between acidic protons from alkynes and amides and carbonyl oxygen atoms as acceptor partners. The study on crystals of tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate highlights the molecular interactions and dipole moments, contributing to the understanding of molecular stacking and bonding (Baillargeon et al., 2014).

Crystal Structure and Analysis

Mestehdi et al. (2022) synthesized tert-butyl N-acetylcarbamate using a green method and performed a Hirshfeld surface analysis. This study provides detailed information on the molecular interactions within the crystal structure, highlighting the importance of H⋯H and O⋯H contacts in determining the crystal packing (Mestehdi et al., 2022).

Intermediate Synthesis for Natural Products

Tang et al. (2014) described the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B, through a series of steps starting from L-Serine. The methodology showcases the compound's role in the synthesis of bioactive compounds with potential therapeutic applications (Tang et al., 2014).

Mechanism of Action

Target of Action

The primary target of (S)-Tert-butyl but-3-YN-2-ylcarbamate is acetyl-CoA carboxylase (ACC) 2 . ACC2 is an enzyme that plays a crucial role in the regulation of fatty acid metabolism. It is involved in the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid synthesis .

Mode of Action

This compound acts as an inhibitor of ACC2 . By inhibiting ACC2, it prevents the conversion of acetyl-CoA to malonyl-CoA. This inhibition leads to the stimulation of mitochondrial fatty acid oxidation (FAO) and reduction of intramyocellular lipid (IMCL) deposition .

Biochemical Pathways

The inhibition of ACC2 affects the fatty acid metabolism pathway . It stimulates the oxidation of fatty acids in the mitochondria, leading to a decrease in IMCL deposition. IMCL deposition in skeletal muscle is closely associated with insulin resistance. Therefore, the compound’s action on this pathway can potentially treat insulin resistance .

Pharmacokinetics

The compound exhibits high gastrointestinal (GI) absorption and is BBB permeant . The compound’s lipophilicity (Log Po/w) is 2.61 (iLOGP), indicating its potential to cross biological membranes . These properties suggest that the compound has good bioavailability.

Result of Action

The molecular effect of this compound is the inhibition of ACC2, leading to increased mitochondrial fatty acid oxidation and decreased IMCL deposition . At the cellular level, this results in improved insulin resistance and hyperglycemia in diabetic mice .

Safety and Hazards

The safety and hazards of a chemical compound refer to its potential risks and precautions needed while handling it. The specific safety and hazards information for “(S)-Tert-butyl but-3-YN-2-ylcarbamate” is not available in the searched resources .

Future Directions

The future directions of a chemical compound refer to its potential applications and research directions. The specific future directions for “(S)-Tert-butyl but-3-YN-2-ylcarbamate” are not available in the searched resources .

Biochemical Analysis

Biochemical Properties

(S)-Tert-butyl but-3-YN-2-ylcarbamate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. It interacts with enzymes such as acetyl-CoA carboxylase (ACC), where it acts as an inhibitor. This interaction is crucial in regulating metabolic pathways, especially those involved in fatty acid synthesis and oxidation. The compound’s ability to inhibit ACC can lead to reduced intramyocellular lipid deposition, which is beneficial in managing conditions like insulin resistance .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In skeletal muscle cells, for instance, the compound enhances mitochondrial fatty acid oxidation, thereby reducing lipid accumulation within the cells. This reduction in lipid content can improve insulin sensitivity and overall metabolic health. Additionally, this compound influences cell signaling pathways, particularly those related to energy metabolism and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target enzymes. By binding to the active site of acetyl-CoA carboxylase, it inhibits the enzyme’s activity, leading to decreased fatty acid synthesis. This inhibition is achieved through competitive binding, where the compound competes with the natural substrate of the enzyme. Additionally, this compound may influence gene expression by modulating transcription factors involved in metabolic regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may degrade over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained improvements in cellular function, particularly in terms of enhanced fatty acid oxidation and reduced lipid accumulation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively enhances fatty acid oxidation and improves insulin sensitivity without significant adverse effects. At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing risks .

Metabolic Pathways

This compound is involved in metabolic pathways related to fatty acid metabolism. It interacts with enzymes such as acetyl-CoA carboxylase, influencing the synthesis and oxidation of fatty acids. By inhibiting ACC, the compound shifts the metabolic flux towards increased fatty acid oxidation, which can lead to reduced lipid accumulation and improved metabolic health .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of this compound within tissues is crucial for its efficacy in modulating metabolic processes .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments within the cell, such as the mitochondria, where it can influence fatty acid oxidation. Targeting signals and post-translational modifications play a role in directing this compound to these compartments, ensuring its effective participation in metabolic regulation .

Properties

IUPAC Name

tert-butyl N-[(2S)-but-3-yn-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-6-7(2)10-8(11)12-9(3,4)5/h1,7H,2-5H3,(H,10,11)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWSEGBTTPQUKW-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C#C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450791
Record name tert-Butyl (2S)-but-3-yn-2-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118080-79-8
Record name tert-Butyl (2S)-but-3-yn-2-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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